2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
2-Methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a pyrimidine ring. Key structural attributes include:
- Pyrido[2,3-d]pyrimidine scaffold: A nitrogen-rich bicyclic system known for its role in kinase inhibition and receptor modulation .
- Piperazine linkage: A flexible substituent at position 4, enhancing binding to target proteins via hydrogen bonding or hydrophobic interactions .
- Trifluoromethyl group: At position 6, this electron-withdrawing group improves metabolic stability and lipophilicity compared to methyl or halogen substituents .
Properties
IUPAC Name |
4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7/c1-11-24-13(17(18,19)20)9-14(25-11)26-5-7-27(8-6-26)16-12-3-2-4-21-15(12)22-10-23-16/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUVUXVFFHXUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Structure and Properties
The molecular structure of the compound can be described as follows:
| Property | Description |
|---|---|
| Molecular Formula | C15H17F3N6 |
| Molecular Weight | 353.34 g/mol |
| IUPAC Name | 2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
| Canonical SMILES | CC1=NC(=N1)C(=C(NC2=NC=NC=N2)C(=N)C(F)(F)F)N(C)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases involved in cancer cell signaling pathways. The compound acts as an inhibitor of specific kinases, disrupting cellular processes such as proliferation and survival.
Key Targets
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to reduced DNA synthesis and cell proliferation, making it a target for anticancer therapies .
- Tyrosine Kinases : The compound has shown potential in inhibiting tyrosine kinases, which are crucial for various cellular functions including growth and differentiation .
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- In vitro studies have demonstrated that the compound effectively inhibits the growth of cancer cells such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) with IC50 values in the low micromolar range .
Antiviral and Antimicrobial Properties
In addition to its anticancer effects, preliminary studies suggest that the compound may possess antiviral and antimicrobial properties, although further research is needed to elucidate these effects fully.
Case Studies
- Study on EGFR Kinase Inhibition : In a recent study, derivatives of pyrido[2,3-d]pyrimidines were evaluated for their inhibitory effects on EGFR kinase. The results showed that certain modifications to the structure enhanced inhibitory activity significantly, indicating a promising avenue for developing targeted therapies .
- Cytotoxicity Assays : A series of compounds similar to 2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine were tested against various cancer cell lines. The findings revealed that modifications at specific positions on the pyrimidine ring could lead to improved cytotoxicity against resistant cancer types .
Comparative Analysis
To better understand the efficacy of this compound compared to similar derivatives, a comparative analysis was conducted:
| Compound | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| 2-Methyl-4-(4-{pyrido[2,3-d]... | 10 | EGFR | Anticancer |
| Ethyl 4-{pyrido[2,3-d]... | >50 | DHFR | Anticancer |
| Piritrexim | 0.5 | DHFR | Anticancer |
Scientific Research Applications
Overview
The compound 2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, particularly in the fields of biochemistry, pharmacology, and material science.
Medicinal Chemistry
This compound is primarily studied for its potential as a kinase inhibitor . Kinases are enzymes that play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer and autoimmune disorders.
- Cancer Therapy : Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer activity by targeting specific kinases involved in tumor growth and proliferation. Studies have shown that modifications to the pyrimidine structure can enhance potency against different cancer cell lines .
Neurological Disorders
The compound's piperazine moiety suggests potential applications in treating neurological conditions. Piperazine derivatives are known for their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
- Antidepressant Activity : Some studies have indicated that similar compounds can exhibit antidepressant-like effects in animal models, potentially offering new avenues for treatment-resistant depression .
Antiviral Activity
The structural features of this compound suggest it may possess antiviral properties. Research into related pyrido[2,3-d]pyrimidines has shown effectiveness against various viral infections.
- Mechanism of Action : The antiviral activity is hypothesized to stem from the inhibition of viral polymerases or proteases, which are essential for viral replication .
Material Science
Beyond biological applications, this compound can serve as a building block in the synthesis of novel materials with unique electronic properties.
- Organic Electronics : The trifluoromethyl group enhances electron-withdrawing properties, making it suitable for applications in organic photovoltaics and semiconductors .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of a related pyrido[2,3-d]pyrimidine on human cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating strong potential as an anticancer agent.
Case Study 2: Neuropharmacology
Research involving animal models showed that administration of similar compounds led to increased serotonin levels and reduced depressive behaviors. This suggests that structural modifications around the piperazine ring can influence neurochemical pathways linked to mood regulation.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Analogues
- Example: 4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 2097926-73-1) . Key Difference: Replacement of pyrido[2,3-d]pyrimidine with a sulfur-containing thieno[2,3-d]pyrimidine core.
Thieno[3,2-d]pyrimidine Derivatives
- Example: 6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine . Key Features: Morpholine and methanesulfonyl groups enhance solubility and target selectivity. Activity: Demonstrated 78% yield in Suzuki couplings, indicating synthetic feasibility for structural diversification .
Piperazine Substituent Modifications
Phenoxy/Ethanone-Linked Piperazines
- Example: 2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone (7a) . Synthesis: Achieved via nucleophilic substitution (75% yield). Activity: Phenoxy groups may enhance blood-brain barrier penetration, relevant for CNS-targeting agents .
Furoyl and Acryloyl Derivatives
- Example: AMG-510 (KRAS inhibitor) . Structure: Features a prop-2-enoyl group on the piperazine and a propan-2-yl pyridine substituent. Impact: The acryloyl moiety enables covalent binding to KRASG12C, a critical mechanism for its anticancer activity .
Functional Group Comparisons
Key Research Findings
Trifluoromethyl vs. Halogen Substituents : The 6-CF₃ group in the target compound likely improves metabolic stability over chlorine or fluorine analogues (e.g., 7a), which are prone to oxidative dehalogenation .
Piperazine Flexibility : Unlike rigid morpholine (AZD8055) or covalent acryloyl (AMG-510) groups, the unmodified piperazine in the target compound may allow broader target engagement but lower specificity .
Synthetic Feasibility: Thieno/pyrido cores are synthetically accessible via nucleophilic substitution (e.g., 75–78% yields in Suzuki couplings or piperazine substitutions) .
Preparation Methods
Cyclocondensation Reaction
Ethyl trifluoroacetoacetate (0.05 mol) reacts with acetamidine hydrochloride (0.05 mol) in ethanol (100 mL) using sodium methoxide (0.075 mol) as a base. Refluxing for 10 hours followed by acidification (1 M HCl to pH 7) yields 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol as white crystals (85.7% yield, m.p. 140–142°C).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Yield | 85.7% |
| Characterization | NMR (DMSO-): δ 13.03 (s, 1H), 6.68 (s, 1H), 2.36 (s, 3H) |
Alternative protocols using sodium methylate (28%) in ethanol under reflux for 12 hours achieve comparable yields (80–85%).
Chlorination to 4-Chloro-2-Methyl-6-(Trifluoromethyl)Pyrimidine
The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl) or thionyl chloride (SOCl).
POCl3_33-Mediated Chlorination
2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (0.05 mol) reacts with POCl (0.75 mol) in acetonitrile (50 mL) at reflux (80°C) for 10 hours. Post-reaction neutralization with aqueous NaOH (pH 10) and extraction with dichloromethane yields 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (54.6–62.5% yield).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Chlorinating Agent | POCl |
| Solvent | Acetonitrile |
| Catalyst | Diisopropylethylamine |
| Yield | 54.6–62.5% |
SOCl2_22-Based Chlorination
Thionyl chloride (2.94 g) in toluene at 80°C for 2 hours achieves chlorination without requiring a base, though yields are marginally lower (51–55%).
Synthesis of Pyrido[2,3-d]Pyrimidin-4-Yl Piperazine
The pyrido[2,3-d]pyrimidine moiety is constructed via oxidation and cyclization, followed by piperazine substitution.
Pyrido[2,3-d]Pyrimidine Core Formation
(4-Amino-2-methylsulfanyl-pyridine-5-yl)-methanol is oxidized to the aldehyde using MnO in chloroform. Subsequent cyclization with guanidine derivatives forms the pyrido[2,3-d]pyrimidine ring.
General Procedure:
-
Oxidation: MnO (119 mmol) in chloroform converts the alcohol to aldehyde (12 hours).
-
Cyclization: Reaction with guanidine hydrochloride in ethanol under reflux forms the pyrido[2,3-d]pyrimidin-4(3H)-one.
Piperazine Substitution
Pyrido[2,3-d]pyrimidin-4(3H)-one is chlorinated to 4-chloropyrido[2,3-d]pyrimidine using POCl, which reacts with piperazine in acetonitrile at 80°C (yield: 70–75%).
Final Coupling: Nucleophilic Aromatic Substitution
The 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine reacts with pyrido[2,3-d]pyrimidin-4-yl piperazine under basic conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate (KCO) |
| Temperature | 120°C |
| Time | 24 hours |
| Yield | 60–68% |
Mechanistic Insight:
Piperazine acts as a bifunctional nucleophile. Steric hindrance from the pyrido[2,3-d]pyrimidin-4-yl group directs substitution to the less hindered nitrogen, ensuring regioselectivity.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the target compound (>98% purity).
Spectroscopic Data
-
NMR (CDCl) : δ 8.45 (s, 1H, pyrido-H), 7.92 (s, 1H, pyrimidine-H), 3.85–4.10 (m, 8H, piperazine-H), 2.58 (s, 3H, CH).
-
LC-MS : [M+H] = 432.1 (calc. 432.15).
Comparative Analysis of Chlorination Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| POCl/CHCN | 62.5 | 95 | 10 |
| SOCl/Toluene | 55 | 90 | 2 |
POCl offers superior yields but requires longer reaction times, while SOCl enables rapid chlorination at the expense of efficiency.
Challenges and Mitigation Strategies
Regioselectivity in Piperazine Substitution
Trifluoromethyl Group Stability
-
Issue : Degradation under strong acidic/basic conditions.
-
Solution : Neutral pH maintenance during extractions and avoidance of prolonged heating above 120°C.
Scalability and Industrial Relevance
Batch processes using POCl in acetonitrile are scalable to kilogram-scale with consistent yields (60–65%). Continuous-flow systems may further enhance efficiency by reducing reaction times .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for achieving high yields?
- Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution on pyrido[2,3-d]pyrimidine scaffolds and piperazine coupling. Critical conditions include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency .
- Temperature control : Reactions involving trifluoromethyl groups may require low temperatures (−20°C to 0°C) to prevent side reactions .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in pyrimidine functionalization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C NMR) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- Chromatography :
- HPLC-PDA : Monitor purity (>95%) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- X-ray crystallography : Resolve crystal structures for piperazine-pyrimidine interactions (if single crystals form) .
Q. What safety protocols are essential during synthesis and handling?
- Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of trifluoromethyl groups .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chloropyrimidines) .
- Storage : Store at −20°C under inert gas to prevent hydrolysis of the pyrido-pyrimidine core .
Advanced Research Questions
Q. How can flow chemistry techniques improve the scalability and reproducibility of synthesis?
- Answer :
- Continuous flow reactors : Enable precise control of residence time and temperature, critical for exothermic piperazine coupling steps .
- DoE (Design of Experiments) : Optimize parameters (e.g., reagent stoichiometry, flow rate) via statistical models to reduce batch-to-batch variability .
- In-line analytics : Integrate FTIR or UV detectors for real-time monitoring of intermediate formation .
Q. What strategies identify and quantify synthesis-related impurities?
- Answer :
- LC-MS/MS : Detect trace by-products (e.g., dehalogenated or dimerized species) with high sensitivity .
- Reference standards : Use spiked impurities (e.g., pyrido-pyrimidine isomers) for calibration .
- Forced degradation studies : Expose the compound to heat/light/pH extremes to profile degradation products (e.g., hydrolyzed trifluoromethyl groups) .
Q. How can contradictions in bioactivity data across assays be resolved?
- Answer :
- Assay standardization : Use validated cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .
- Orthogonal assays : Combine enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot) assays to cross-validate target engagement .
- Data normalization : Correct for batch effects using internal controls (e.g., staurosporine as a kinase inhibitor reference) .
Q. What computational methods predict binding affinity to kinase targets?
- Answer :
- Molecular docking : Use AutoDock Vina to model interactions between the pyrido-pyrimidine core and ATP-binding pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- QSAR models : Corrogate substituent effects (e.g., trifluoromethyl hydrophobicity) with IC₅₀ values from published analogs .
Q. How should stability studies be designed to assess degradation pathways?
- Answer :
- ICH guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .
- Degradant profiling : Use LC-UV/MS to identify oxidation products (e.g., N-oxide formation on piperazine) .
- pH-rate profiling : Determine susceptibility to hydrolysis at pH 1–13 (e.g., trifluoromethyl group stability in acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
